

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: Dimethyl cyclobutane-1,2-dicarboxylate

Cat. No.: B1607461

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In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a scaffold of significant interest. Its unique structural properties—including a puckered three-dimensional conformation, extended C-C bond lengths, and notable chemical stability despite its inherent strain—offer medicinal chemists a powerful tool for molecular design.[1][2] Cyclobutane moieties are increasingly incorporated into drug candidates to enhance metabolic stability, impose conformational restriction on flexible molecules, serve as bioisosteres for larger or more metabolically labile groups, and strategically orient pharmacophoric elements to optimize target binding.[1][2]

Within this chemical class, **dimethyl cyclobutane-1,2-dicarboxylate** serves as a fundamental building block and a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a detailed technical overview of this compound, focusing on its isomeric forms, physicochemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

Dimethyl cyclobutane-1,2-dicarboxylate is not a single entity but exists as distinct stereoisomers, primarily cis and trans forms. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclobutane ring defines their chemical and physical properties, and critically, their Chemical Abstracts Service (CAS) numbers. It is imperative for

researchers to use the correct isomer-specific CAS number to ensure procurement of the appropriate starting material.

A general CAS number, 3396-20-1, is often used in supplier catalogs and databases to refer to the compound without specifying its stereochemistry, or sometimes defaults to the trans isomer. [3][4][5][6][7] However, for precise synthetic applications, the isomer-specific numbers are essential.

Identifier	General / Unspecified	cis-isomer	trans-isomer
CAS Number	3396-20-1[3][4][6]	2607-03-6[8][9][10]	7371-67-7[11][12][13]
IUPAC Name	dimethyl cyclobutane-1,2-dicarboxylate[3][14]	dimethyl (1R,2S)-cyclobutane-1,2-dicarboxylate[10][15]	dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate[11]
Molecular Formula	C ₈ H ₁₂ O ₄ [3][6]	C ₈ H ₁₂ O ₄ [8][9]	C ₈ H ₁₂ O ₄ [11]
Molecular Weight	172.18 g/mol [3][4][14]	172.18 g/mol [8][10]	172.18 g/mol [11]
Boiling Point	225 °C[5][10]	225 °C[10]	225 °C[13]
Density	~1.177 g/cm ³ [5][10]	1.177 g/cm ³ [10]	N/A
Flash Point	106 °C[5][10]	106 °C[10]	N/A

Note: Physical properties such as boiling point and density are often reported for the mixture or a specific isomer without clear distinction in some sources. The values provided are representative.

Synthesis Methodologies: A Protocol-Driven Approach

The most direct and common route for synthesizing **dimethyl cyclobutane-1,2-dicarboxylate** is the Fischer esterification of the corresponding cyclobutane-1,2-dicarboxylic acid. The choice of the starting diacid (cis or trans) directly dictates the stereochemistry of the resulting diester product. This method is favored for its simplicity and use of readily available reagents.

Protocol: Fischer Esterification of Cyclobutane-1,2-dicarboxylic Acid

This protocol describes a general procedure. The specific isomer of the starting material will yield the corresponding diester isomer.

Objective: To synthesize **dimethyl cyclobutane-1,2-dicarboxylate** via acid-catalyzed esterification.

Materials:

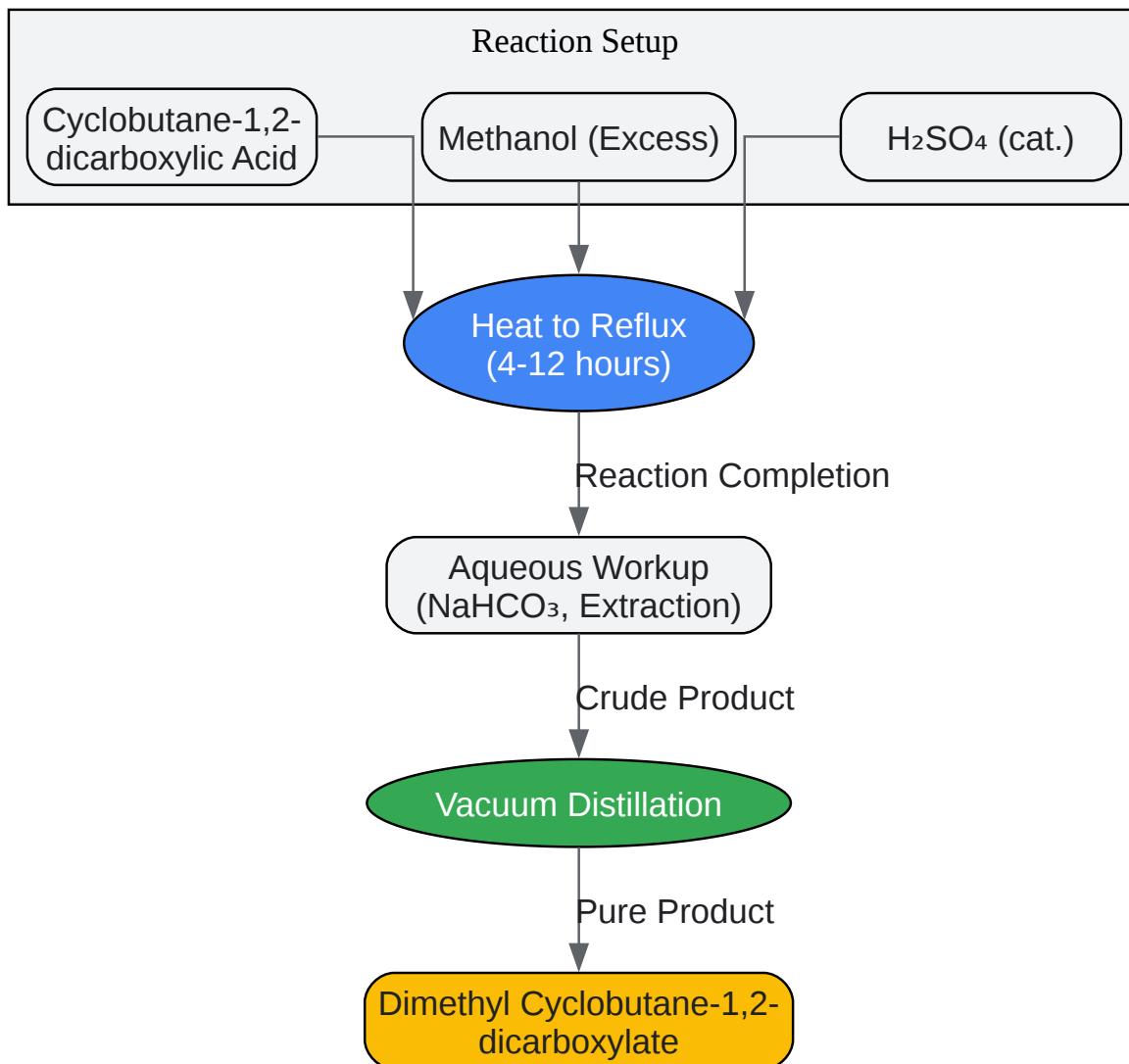
- Cyclobutane-1,2-dicarboxylic acid (cis or trans isomer)
- Methanol (anhydrous), excess
- Sulfuric acid (concentrated), catalytic amount
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Magnesium sulfate or Sodium sulfate (anhydrous)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend cyclobutane-1,2-dicarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension. The addition is exothermic and should be done cautiously.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting diacid is consumed (usually 4-12 hours). **Causality:** Heating under reflux accelerates the reaction rate by providing the necessary activation energy for the esterification, which is an

equilibrium-controlled process. Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield.

- Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Washing: Combine the organic layers and wash sequentially with water and then brine.
Causality: The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure **dimethyl cyclobutane-1,2-dicarboxylate**.



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Caption: Workflow for the synthesis of **dimethyl cyclobutane-1,2-dicarboxylate**.

Spectroscopic Analysis and Characterization

Confirming the structure and purity of the synthesized diester is critical. Standard spectroscopic methods are employed for this purpose.

- ^1H NMR (Proton Nuclear Magnetic Resonance): This technique is invaluable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants

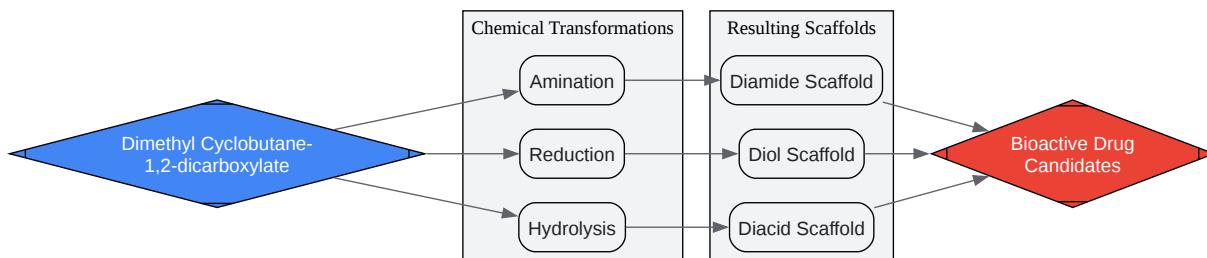
of the cyclobutane ring protons and the methyl ester protons will differ due to their distinct magnetic environments. The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.7 ppm, while the ring protons will present as complex multiplets.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. One would expect to see signals for the carbonyl carbon (~170-175 ppm), the methoxy carbon (~50-55 ppm), and the distinct carbons of the cyclobutane ring.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 172.18). [6][16] Fragmentation patterns can further help confirm the structure.
- Infrared Spectroscopy (IR): A strong absorption band characteristic of the C=O stretch of the ester functional group will be prominent around 1730-1740 cm⁻¹.[13]

Applications in Research and Drug Development

Dimethyl cyclobutane-1,2-dicarboxylate is not typically a final drug product but rather a key intermediate. Its utility stems from the rigid, three-dimensional scaffold it provides.

- Precursor for Complex Molecules: The diester can be hydrolyzed back to the diacid or reduced to the corresponding diol. The ester groups can also be converted to amides or other functional groups, serving as handles for further synthetic elaboration. For instance, its dianion form can react with electrophiles like benzaldehyde to create complex polycyclic structures.[3]
- Conformational Scaffolding: In drug design, replacing a flexible aliphatic chain or a flat aromatic ring with a cyclobutane core can lock a molecule into a specific bioactive conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target.[1][2]
- Improving Physicochemical Properties: The introduction of a cyclobutane ring can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property often correlated with improved solubility, metabolic stability, and overall success in clinical development.[2]



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Caption: Role as a versatile precursor in synthetic pathways.

Safety and Handling

While comprehensive hazard information is limited, **dimethyl cyclobutane-1,2-dicarboxylate** should be handled with standard laboratory precautions for organic chemicals.^[3] It may cause skin, eye, and respiratory irritation.^[10] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Conclusion

Dimethyl cyclobutane-1,2-dicarboxylate is a valuable chemical tool for researchers engaged in organic synthesis and drug discovery. A thorough understanding of its isomeric forms, each identified by a unique CAS number, is fundamental to its effective use. Its utility as a rigid, three-dimensional scaffold allows for the creation of novel molecules with potentially enhanced pharmacological profiles. By following established synthetic protocols and employing standard analytical techniques for characterization, scientists can confidently integrate this versatile building block into their research programs to explore new frontiers in medicinal chemistry.

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